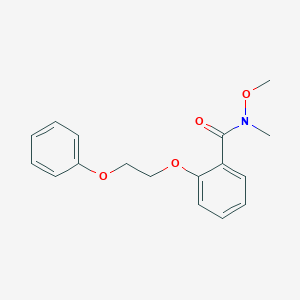
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamides. It is also commonly known as BRL37344 and is widely used in scientific research due to its unique properties.
Mécanisme D'action
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide selectively activates beta-3 adrenergic receptors, which are mainly found in adipose tissue and the urinary bladder. Activation of these receptors leads to an increase in the metabolic rate and thermogenesis, which results in the breakdown of stored fat and an increase in energy expenditure. It also leads to relaxation of the detrusor muscle in the urinary bladder, which makes it a potential therapeutic agent for the treatment of urinary incontinence.
Biochemical and Physiological Effects:
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the metabolic rate and thermogenesis, which leads to an increase in energy expenditure. It also leads to the breakdown of stored fat and a reduction in body weight. It has anti-inflammatory and anti-fibrotic effects, which make it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide in lab experiments is its ability to selectively activate beta-3 adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-3 adrenergic receptor activation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide in scientific research. One potential direction is the development of novel therapeutic agents for the treatment of obesity and metabolic disorders. Another potential direction is the development of therapeutic agents for the treatment of urinary incontinence. Further research is also needed to fully understand the anti-inflammatory and anti-fibrotic effects of this compound and its potential use in the treatment of various inflammatory and fibrotic diseases.
Méthodes De Synthèse
The synthesis of N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide involves the reaction of 2-phenoxyethanol with 2-chloro-N-methoxy-N-methylbenzamide in the presence of a base. The reaction takes place at room temperature and yields N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide as a white solid.
Applications De Recherche Scientifique
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide is widely used in scientific research for its ability to selectively activate beta-3 adrenergic receptors. This activation leads to an increase in the metabolic rate and thermogenesis, which makes it a potential candidate for the treatment of obesity and metabolic disorders. It has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
Propriétés
Nom du produit |
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(20-2)17(19)15-10-6-7-11-16(15)22-13-12-21-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Clé InChI |
AQAVKUDVHFLYGB-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2)OC |
SMILES canonique |
CN(C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B269323.png)

![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)



![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)



![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)